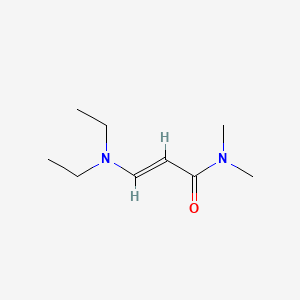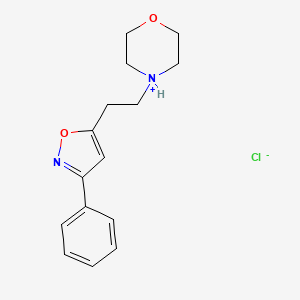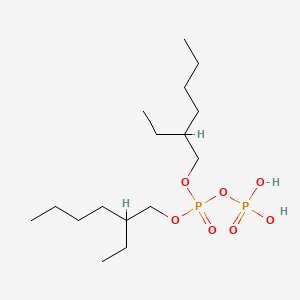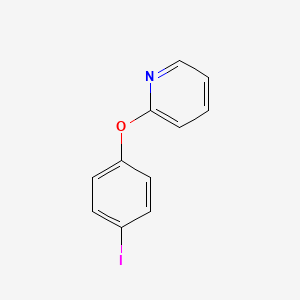
2-(4-Iodophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenoxy)pyridine: is an organic compound with the molecular formula C11H8INO . It consists of a pyridine ring substituted with a 4-iodophenoxy group. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(4-Iodophenoxy)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve the coupling of 4-iodophenol with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .
Scientific Research Applications
Chemistry: 2-(4-Iodophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of biaryl compounds and other heterocyclic structures .
Biology and Medicine: While specific biological applications of this compound are not extensively documented, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties. Its role as an intermediate in the production of polymers and other advanced materials is of particular interest .
Mechanism of Action
Comparison with Similar Compounds
2-Phenoxypyridine: Lacks the iodine substituent, which can affect its reactivity and applications.
4-Iodophenol: Contains the iodine substituent but lacks the pyridine ring, limiting its versatility in organic synthesis.
Bipyridine Derivatives: These compounds contain two pyridine rings and are used in various applications, including as ligands in coordination chemistry.
Properties
Molecular Formula |
C11H8INO |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
2-(4-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI Key |
DAADYVOZSKIQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


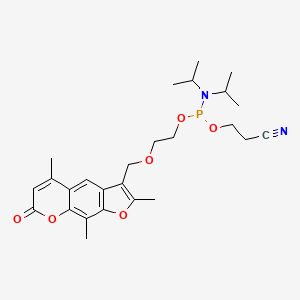
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

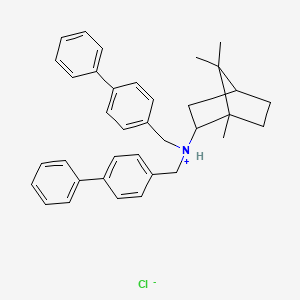
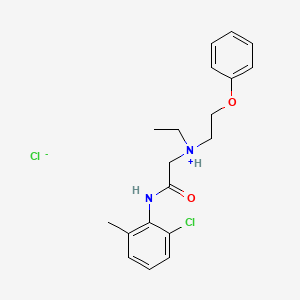
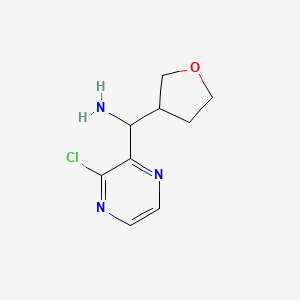
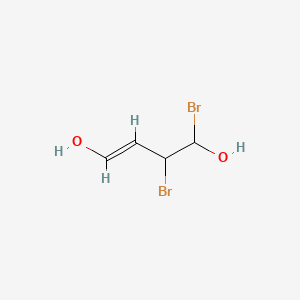

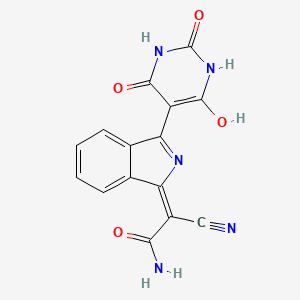
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
